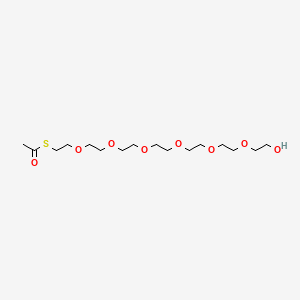
Octyl 4-cyclohexylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octyl 4-cyclohexylbutanoate: is an ester compound known for its unique chemical structure and properties. It is composed of an octyl group attached to a 4-cyclohexylbutanoate moiety. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octyl 4-cyclohexylbutanoate can be synthesized through the esterification reaction between 4-cyclohexylbutanoic acid and octanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification process under milder conditions, reducing the formation of by-products and improving the overall sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: Octyl 4-cyclohexylbutanoate primarily undergoes hydrolysis, reduction, and transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the formation of 4-cyclohexylbutanoic acid and octanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Major Products Formed:
Hydrolysis: 4-cyclohexylbutanoic acid and octanol.
Reduction: Corresponding alcohols.
Transesterification: New esters depending on the alcohol used.
Applications De Recherche Scientifique
Chemistry: Octyl 4-cyclohexylbutanoate is used as a model compound in studies involving esterification and hydrolysis reactions. Its stability makes it suitable for investigating reaction mechanisms and kinetics .
Biology: In biological research, this compound can be used to study the interactions between esters and enzymes, particularly esterases and lipases. It serves as a substrate in enzymatic assays to evaluate enzyme activity and specificity .
Medicine: While not directly used as a drug, this compound can be employed in drug delivery systems. Its hydrophobic nature allows it to be incorporated into lipid-based carriers, enhancing the solubility and bioavailability of hydrophobic drugs .
Industry: In the industrial sector, this compound is utilized as a plasticizer in polymer production, improving the flexibility and durability of plastic materials. It is also used as a solvent in the formulation of coatings and adhesives .
Mécanisme D'action
The mechanism of action of octyl 4-cyclohexylbutanoate involves its interaction with various molecular targets, primarily through ester bonds. In enzymatic reactions, esterases and lipases hydrolyze the ester bond, releasing the corresponding acid and alcohol. This hydrolysis process is crucial in biological systems for the metabolism of ester compounds .
Comparaison Avec Des Composés Similaires
Octyl methoxycinnamate: Used as a UV filter in sunscreens.
Octyl salicylate: Another UV filter with similar applications.
Octyl acetate: Known for its fruity odor and used in flavorings and fragrances.
Uniqueness: Octyl 4-cyclohexylbutanoate stands out due to its unique cyclohexylbutanoate moiety, which imparts distinct chemical and physical properties. Unlike other octyl esters, it offers enhanced stability and specific reactivity, making it suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
101885-12-5 |
|---|---|
Formule moléculaire |
C18H34O2 |
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
octyl 4-cyclohexylbutanoate |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-10-16-20-18(19)15-11-14-17-12-8-7-9-13-17/h17H,2-16H2,1H3 |
Clé InChI |
UBHXDGZYWCEJJY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)CCCC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


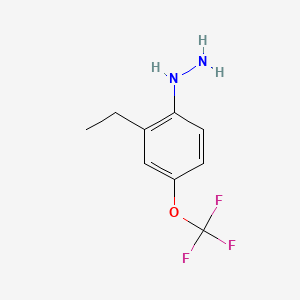
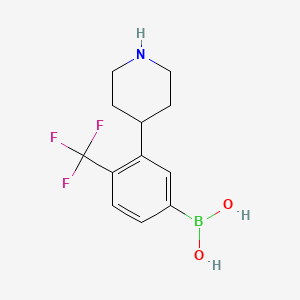
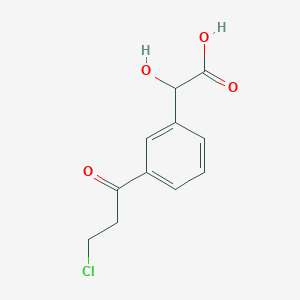
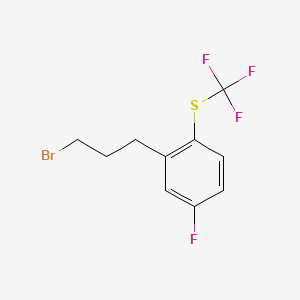
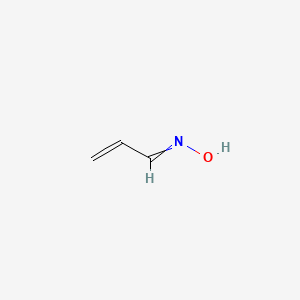
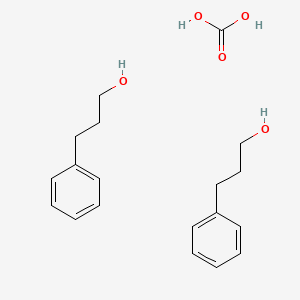
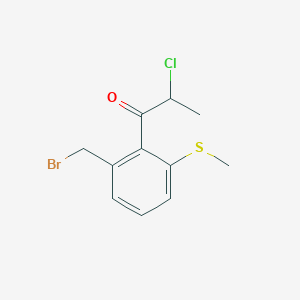
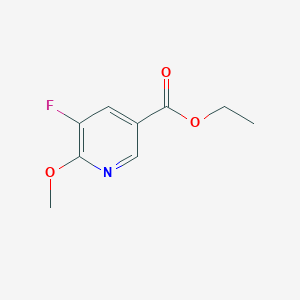
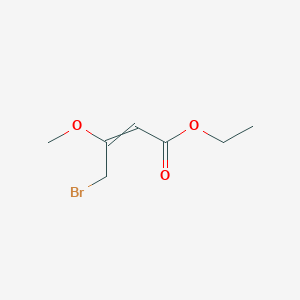


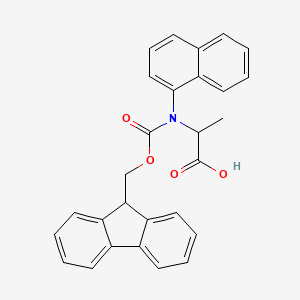
![methyl (2R)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate](/img/structure/B14072607.png)
